3-Ethyl-1-benzofuran-5-OL

Description

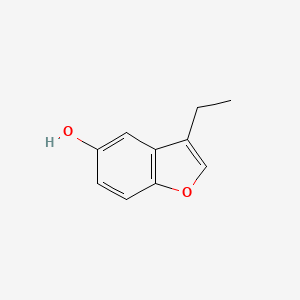

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1-benzofuran-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-7-6-12-10-4-3-8(11)5-9(7)10/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNMAGAOGOCJQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=COC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599710 | |

| Record name | 3-Ethyl-1-benzofuran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7182-23-2 | |

| Record name | 3-Ethyl-1-benzofuran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Molecular Design Investigations for 3 Ethyl 1 Benzofuran 5 Ol Derivatives

Influence of Ethyl Substitution at C-3 on Biological Efficacy and Selectivity

The substitution pattern on the benzofuran (B130515) ring plays a pivotal role in determining the biological activity of the resulting derivatives. While specific research focusing solely on the 3-ethyl substitution is limited, broader studies on 3-alkyl and other C-3 substituted benzofurans provide valuable insights.

Generally, the introduction of small alkyl groups on the benzofuran scaffold can modulate the lipophilicity and steric properties of the molecule, which in turn affects its interaction with biological targets. For instance, in a series of aryl (benzofuran-2-yl) ketoximes, it was found that unsubstituted or small alkyl group substitutions on the oxime residue resulted in more effective antifungal compounds. nih.gov In other cases, the C-3 position is used to attach more complex side chains via linkers, where the nature of the entire substituent, rather than just the initial alkyl group, dictates the activity. For example, benzofuran derivatives with hydroxyurea (B1673989) fragments at the C-3 position have been investigated for anti-inflammatory activity. pharmatutor.org Similarly, the presence of a bromine atom attached to a methyl group at the C-3 position of a benzofuran ring led to remarkable cytotoxic activity against leukemia cells. mdpi.comnih.gov These findings suggest that the C-3 position is a critical site for modification, and while a simple ethyl group may primarily influence the compound's physical properties, it also serves as a key anchor point for introducing pharmacologically active moieties that can significantly enhance efficacy and selectivity.

Role of the Hydroxyl Group at C-5 in Biological Activity and Pharmacophore Interactions

The phenolic hydroxyl group is a key pharmacophoric feature in many biologically active molecules, and its presence at the C-5 position of the benzofuran scaffold is frequently associated with significant biological activity. Preliminary SAR studies have indicated that the introduction of a hydroxyl group at the C-5 position is closely related to the antibacterial activity of benzofurans. nih.gov

In the context of antifungal agents, benzofuran-5-ol (B79771) derivatives have been identified as potent inhibitors of fungal growth, with activity superior or comparable to the reference drug 5-fluorocytosine. nih.gov The hydroxyl group is crucial for interaction with biological targets, often acting as a hydrogen bond donor or acceptor. This ability to form hydrogen bonds can stabilize the ligand-receptor complex, leading to enhanced inhibitory activity. For example, in molecular docking studies of 6-hydroxybenzofuran (B80719) derivatives with microbial enzymes, the hydroxyl group is often involved in key interactions within the active site. ekb.egjocpr.com Furthermore, the antioxidant properties of benzofuran derivatives are also linked to the presence of a hydroxyl group on the benzene (B151609) ring, which can participate in scavenging free radicals.

Impact of Additional Substituents and Structural Modifications on the Benzofuran Scaffold

The introduction of halogen atoms, such as bromine or chlorine, into the benzofuran scaffold is a well-established strategy for enhancing biological activity, particularly cytotoxicity and antimicrobial effects. Halogenation can increase the lipophilicity of a compound, potentially improving its ability to cross cell membranes. Moreover, halogens can form "halogen bonds," which are attractive interactions between an electrophilic halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov

Numerous studies have demonstrated that halogenated benzofurans exhibit significantly increased anticancer activities. nih.govnih.gov The position of the halogen is a critical determinant of its effect. For instance, attaching a bromine atom to an alkyl group at the C-3 position has been shown to produce remarkable cytotoxicity in leukemia cell lines. mdpi.comnih.gov In another study, benzofuran derivatives with two bromo substituents on the C-5 of the benzofuran and C-4 of a phenyl ring exhibited excellent antibacterial activity against all tested bacterial strains. nih.gov Research has also indicated that brominated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate appear to be more cytotoxic than their chlorine-containing counterparts.

Table 1: Effect of Halogen Substitution on Cytotoxicity of a Benzofuran Derivative

| Compound | Cell Line | IC50 (µM) |

| 1 (Bromine on C-3 methyl group) | K562 (Leukemia) | 5 |

| 1 (Bromine on C-3 methyl group) | HL60 (Leukemia) | 0.1 |

Data sourced from a study on halogenated derivatives of 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone. nih.gov

The presence and position of alkyl and alkoxy groups on the benzofuran ring can significantly modulate the pharmacological profile of the derivatives. Methoxy (B1213986) groups, in particular, have been shown to enhance biological activity in several studies. In one series of benzofuran derivatives, a methoxy group at the para position of a phenyl ketone substituent improved antitumor activity, while two methoxy groups at the ortho and para positions resulted in the most potent compound. pharmatutor.org The introduction of methoxy groups can influence the electronic properties of the molecule and provide additional points for hydrogen bonding, potentially increasing affinity for the target.

Alkyl groups, such as methyl, can also impact activity. For example, the condensation of 3-methyl-2-benzofuran carbohydrazide (B1668358) with various substituted benzaldehydes yielded derivatives with significant anticancer activity. mdpi.com The specific placement of these groups is crucial, as their effects are position-dependent.

The attachment of various side chains to the benzofuran nucleus via different linkers is a common strategy in the design of potent bioactive molecules. The nature of both the side chain and the linker can profoundly influence the compound's efficacy, selectivity, and pharmacokinetic properties.

Table 2: Influence of Side Chain and Linker on Antibacterial Activity

| Compound Type | Linker | Side Chain | Biological Activity |

| Benzofuran Derivative | Methanone | Aryl group | Antibacterial |

| Benzofuran Derivative | Alkyl chain | Tetrahydropyridine | Serotonin transporter affinity |

| Benzofuran Derivative | Carboxamide | N-phenethyl | Antiproliferative |

Computational Chemistry and Molecular Docking Studies

Computational methods, including molecular docking and pharmacophore modeling, are invaluable tools for elucidating the SAR of benzofuran derivatives and guiding the design of new, more potent compounds. nih.govmdpi.comrsc.org Molecular docking allows researchers to predict the binding conformation and affinity of a ligand within the active site of a target protein, providing insights into the molecular basis of its activity.

Numerous studies have employed molecular docking to understand the interactions of benzofuran derivatives with various biological targets. For example, docking studies have been used to investigate the binding of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans to enzymes linked to type 2 diabetes, such as α-glucosidase and PTP1B. nih.gov Other studies have used docking to explore the binding of 6-hydroxybenzofuran derivatives to microbial enzymes like N-myristoyltransferase and GlcN-6-P synthase, correlating binding energies with observed antimicrobial activity. jocpr.combenthamdirect.com In the development of novel inhibitors for DNA gyrase and DHFR, molecular docking showed that certain benzofuran derivatives could form stable complexes with these enzymes. ekb.eg These computational analyses help to rationalize the observed biological data and provide a structural framework for designing derivatives with improved binding and, consequently, enhanced potency.

Ligand-Protein Interaction Analysis and Binding Mode Prediction

Molecular docking studies have been instrumental in elucidating the binding modes of benzofuran derivatives within the active sites of various protein targets. While specific studies on 3-Ethyl-1-benzofuran-5-OL are limited, research on analogous structures provides a predictive framework for its potential interactions.

For instance, studies on 4-nitrophenyl-functionalized benzofurans interacting with bovine serum albumin (BSA) have shown that these compounds can alter the secondary structure of the protein. nih.gov Molecular docking simulations revealed that a monofuran derivative, referred to as BF1, is likely housed within the interior of the protein structure. nih.gov This binding is stabilized by specific interactions with amino acid residues in the binding pocket. The affinity of these interactions has been quantified, with dissociation constants (kD) in the nanomolar range, indicating a strong binding potential. nih.gov

In another example, derivatives of 2,3-dihydro-1-benzofuran have been designed as potent and selective cannabinoid receptor 2 (CB2) agonists. nih.gov Ligand-steered modeling predicted a putative binding mode for these compounds within the CB2 receptor, highlighting the importance of the benzofuran scaffold in establishing key interactions. nih.gov Although structurally different from this compound, these findings underscore the versatility of the benzofuran core in interacting with diverse protein targets.

The predicted binding modes generally involve a combination of hydrophobic interactions, hydrogen bonding, and shape complementarity between the ligand and the protein's active site. The ethyl group at the 3-position and the hydroxyl group at the 5-position of this compound are expected to play significant roles in determining its binding orientation and affinity. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the ethyl group can engage in hydrophobic interactions.

Table 1: Predicted Interaction Profile for Benzofuran Analogs

| Compound Class | Protein Target | Key Interacting Residues (Predicted) | Type of Interaction |

|---|---|---|---|

| 4-Nitrophenyl-benzofurans | Bovine Serum Albumin | Interior hydrophobic residues | Hydrophobic interactions |

| 2,3-Dihydro-1-benzofurans | Cannabinoid Receptor 2 | Not specified | Shape complementarity |

| Dibenzofuran derivatives | PTP-MEG2 | Peripheral binding pockets | Hydrophobic and specific interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzofuran-5-ol Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. Several QSAR studies have been conducted on benzofuran derivatives to predict their activity and guide the design of new, more potent analogs.

A QSAR study on a series of 51 benzofuran and indole (B1671886) derivatives as inhibitors of histone lysine (B10760008) methyl transferase (HKMT) resulted in a robust model with good predictive power. eurjchem.com The model, developed using multiple linear regression (MLR), demonstrated a high correlation coefficient (R² = 0.9328) and was validated internally and externally. eurjchem.com This indicates that the selected molecular descriptors are crucial for the observed biological activity. eurjchem.com

Another 2D-QSAR study was performed on benzofuran-based vasodilators. mdpi.com The resulting model showed a statistically significant correlation between the structural features and the vasodilatory activity, with a squared correlation coefficient (R²) of 0.816. mdpi.com Such models are valuable for predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources.

For antioxidant activity, a QSAR study on fifteen benzofuran derivatives using both MLR and artificial neural network (ANN) methods was conducted. researchgate.net The study used descriptors such as molar weight, surface area, and electronic properties to build the models. The ANN model, in particular, showed significant predictive capability, suggesting that this approach can be effectively used to forecast the antioxidant potential of new benzofuran derivatives. researchgate.net

While these QSAR models were not developed specifically for this compound, they provide a solid foundation for understanding the key structural determinants of activity within the broader benzofuran class. The descriptors identified in these studies, such as electronic and steric properties, would undoubtedly be relevant for predicting the biological profile of this compound.

Table 2: Summary of QSAR Studies on Benzofuran Derivatives

| Activity | Number of Compounds | QSAR Method | Correlation Coefficient (R²) | Key Findings | Reference |

|---|---|---|---|---|---|

| HKMT Inhibition | 51 | MLR | 0.9328 | Model showed good predictive power for anticancer activity. | eurjchem.com |

| Vasodilation | 24 | 2D-QSAR | 0.816 | Identified key structural requirements for vasodilation. | mdpi.com |

| Antioxidant | 15 | MLR and ANN | Not specified | ANN model was more significant than the MLR model. | researchgate.net |

| H3-Receptor Antagonism | 29 | PLS | 0.8662 | Identified important determinants for H3-receptor antagonism. | derpharmachemica.com |

Pharmacological Perspectives and Drug Discovery Potential of 3 Ethyl 1 Benzofuran 5 Ol As a Lead Compound

Evaluation of 3-Ethyl-1-benzofuran-5-OL as a Promising Lead Compound for Therapeutic Development

The therapeutic potential of this compound is rooted in the known bioactivities of its constituent chemical motifs. The benzofuran-5-ol (B79771) scaffold, in particular, has been identified as a promising source for antifungal agents. nih.govresearchgate.net Studies have demonstrated that various benzofuran-5-ol derivatives exhibit significant in vitro antifungal activity against a range of pathogenic fungi, including Candida and Aspergillus species. nih.govresearchgate.net The proposed mechanism for some of these compounds involves their potential metabolism into benzoquinone derivatives within fungal cells, which then exert potent antifungal effects. researchgate.net

The introduction of an ethyl group at the C-3 position of the benzofuran (B130515) ring is a critical structural modification. Structure-activity relationship (SAR) studies on benzofuran derivatives have shown that substitutions at the C-2 and C-3 positions can be pivotal for biological activity. scienceopen.com Depending on the biological target, the size, and electronic nature of the substituent at the C-3 position can significantly modulate potency and selectivity. pharmatutor.org For instance, in the context of anticancer activity, various substitutions on the benzofuran ring, including at the C-3 position, have been shown to influence cytotoxicity against tumor cell lines. nih.govnih.gov Therefore, the 3-ethyl substituent on the this compound molecule could enhance its binding affinity to specific biological targets, potentially leading to potent and selective therapeutic effects.

Beyond antifungal action, the broader class of benzofurans exhibits a vast array of pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities, further supporting the potential of this compound as a versatile lead compound. nih.govmdpi.comresearchgate.net

Table 1: Antifungal Activity of Selected Benzofuran-5-ol Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|---|

| Benzofuran-5-ol Derivative 1 | Candida albicans | 1.6 | researchgate.net |

| Benzofuran-5-ol Derivative 2 | Candida tropicalis | 3.2 | researchgate.net |

| Benzofuran-5-ol Derivative 3 | Aspergillus niger | >100 | nih.gov |

| Benzofuran-5-ol Derivative 4 | Cryptococcus neoformans | 3.13 | nih.gov |

Benzofuran Scaffolds in the Development of New Therapeutic Agents

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene (B151609) and a furan (B31954) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation is due to its ability to bind to a wide variety of biological targets, resulting in a broad spectrum of pharmacological activities. nih.govnih.gov The structural rigidity and electronic properties of the benzofuran ring system make it an ideal framework for the design of novel therapeutic agents.

Benzofuran derivatives are found in numerous natural products and have been successfully developed into synthetic drugs. nih.govnih.gov Marketed drugs such as Amiodarone, used for cardiac arrhythmias, and Bufuralol, a β-adrenergic blocker, feature a benzofuran core, demonstrating the clinical significance of this scaffold. nih.govnih.gov

The therapeutic versatility of the benzofuran scaffold is extensive, with research demonstrating significant potential in several key areas:

Anticancer Activity : Numerous benzofuran derivatives have shown potent cytotoxicity against a range of human cancer cell lines. nih.govnih.gov Their mechanisms of action are diverse, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival. nih.gov

Antimicrobial Activity : The benzofuran scaffold is a component of many compounds with potent antibacterial and antifungal properties. mdpi.comnih.gov

Anti-inflammatory and Antioxidant Activity : Many natural and synthetic benzofurans exhibit significant anti-inflammatory and antioxidant effects, making them attractive candidates for treating conditions associated with inflammation and oxidative stress. researchgate.netresearchgate.net

Antiviral Activity : Certain benzofuran derivatives have been investigated for their ability to inhibit viral replication, including against HIV-1 reverse transcriptase. pharmatutor.orgnih.gov

The continued exploration of the benzofuran scaffold in drug discovery programs underscores its importance and the high probability that novel derivatives, such as this compound, could lead to the development of new and effective therapeutic agents.

Strategies for Enhancing Bioavailability and Therapeutic Index of Benzofuran Derivatives

A critical aspect of transforming a promising lead compound into a viable drug candidate is the optimization of its pharmacokinetic and pharmacodynamic properties. For benzofuran derivatives like this compound, several strategies can be employed to enhance bioavailability and improve the therapeutic index, which is the ratio between a drug's therapeutic effect and its toxic effect.

Prodrug Approach : One effective strategy is the development of a prodrug, which is an inactive or less active molecule that is converted into the active drug within the body. For example, the anticancer benzofuran derivative BNC105 was converted into its water-soluble disodium (B8443419) phosphate (B84403) ester prodrug, BNC105P. nih.gov This modification resulted in a tenfold increase in antitumor activity and a fivefold longer half-life in vivo, as the prodrug is rapidly cleaved to release the active compound. nih.gov The hydroxyl group at the 5-position of this compound is an ideal handle for creating ester- or carbonate-based prodrugs to improve solubility and oral absorption.

Molecular Hybridization : This strategy involves combining the benzofuran scaffold with another pharmacophore to create a hybrid molecule with dual or enhanced activity. For instance, linking benzofuran analogues to moieties like coumarin (B35378) has been explored to create multi-target agents for complex diseases such as Alzheimer's. mdpi.com This approach can also be used to improve the pharmacokinetic profile of the parent molecule.

Table 2: Strategies for Optimizing Benzofuran Derivatives

| Strategy | Objective | Example/Method | Potential Outcome |

|---|---|---|---|

| Prodrug Synthesis | Improve solubility and bioavailability | Esterification of a hydroxyl group (e.g., at C-5) | Enhanced oral absorption, longer half-life |

| Structural Modification | Enhance solubility and selectivity | Introduction of hydrophilic groups (e.g., amines) | Improved physicochemical properties, reduced off-target toxicity |

| Molecular Hybridization | Create multi-target agents or improve pharmacokinetics | Fusing with other pharmacologically active scaffolds | Enhanced efficacy, novel mechanisms of action |

Integration of this compound into Complex Organic Synthesis as a Building Block

In addition to its potential as a therapeutic agent, this compound can serve as a valuable building block in complex organic synthesis. The benzofuran ring system is a common motif in many natural products and complex organic molecules, and efficient access to functionalized benzofurans is crucial for synthetic chemists. nih.govmdpi.com

The structure of this compound offers multiple points for synthetic elaboration:

The C-2 Position : The C-2 position of the benzofuran ring is often susceptible to metallation, allowing for the introduction of a wide range of electrophiles. This enables the synthesis of 2,3-disubstituted benzofuran derivatives. researchgate.net

The C-3 Position : While already substituted with an ethyl group, the benzylic protons on the ethyl group may offer reactivity for further functionalization. Moreover, modern C-H activation/arylation techniques can be used to introduce aryl or heteroaryl substituents at the C-3 position of a benzofuran-2-carboxamide, showcasing the synthetic accessibility of this position. chemrxiv.org

The Phenolic Hydroxyl Group (C-5) : The hydroxyl group at the 5-position is a versatile functional handle. It can be alkylated or acylated to introduce new side chains, or it can be used as a directing group in electrophilic aromatic substitution reactions on the benzene ring. researchgate.net

The Benzene Ring : The benzene portion of the scaffold can undergo electrophilic substitution reactions, with the existing substituents (the furan ring, the hydroxyl group) directing the position of incoming electrophiles.

The availability of synthetic routes to construct the core benzofuran-5-ol structure allows for the preparation of this compound, which can then be used as a starting material for the synthesis of more complex, biologically active molecules, including natural product analogues and novel pharmaceutical candidates. organic-chemistry.orgnih.gov

Potential for this compound as a Biological Probe for Cellular Process Understanding

The inherent fluorescence of many benzofuran derivatives makes them attractive candidates for the development of biological probes. nih.gov These probes are essential tools for visualizing and understanding complex cellular processes in real-time. The optical properties of benzofuran-based fluorophores can be finely tuned by modifying the substitution pattern on the ring system. nih.gov

This compound possesses structural features that are conducive to fluorescence. The extended π-conjugated system of the benzofuran ring provides the basis for fluorescence, while the electron-donating nature of the hydroxyl group at C-5 and the ethyl group at C-3 can modulate the electronic structure and, consequently, the fluorescence emission wavelength and quantum yield.

Benzofuran derivatives have been successfully utilized as:

Fluorescent Markers for Bioimaging : By attaching reactive groups, benzofuran fluorophores can be conjugated to proteins or other biomolecules, allowing for their visualization within living cells. nih.gov

"Turn-On" Fluorescent Probes : Clever probe design can lead to molecules that are non-fluorescent until they react with a specific analyte. For example, benzofuran-based probes have been designed to "turn on" in the presence of hydrazine, enabling its detection in environmental and biological samples. researchgate.netrsc.org

Given these precedents, this compound could serve as a core scaffold for the development of novel fluorescent probes. By synthetically modifying the molecule, for example, by introducing electron-withdrawing groups or specific recognition moieties, it could be engineered to detect specific ions, reactive oxygen species, or enzymatic activities within a cellular environment, thereby contributing to a deeper understanding of cell biology.

Advanced Research Techniques and Future Directions in 3 Ethyl 1 Benzofuran 5 Ol Research

Spectroscopic Characterization Techniques for Novel 3-Ethyl-1-benzofuran-5-OL Derivatives (e.g., NMR, MS)

The unambiguous identification and structural elucidation of novel this compound derivatives heavily rely on a suite of sophisticated spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this regard. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov In the context of this compound derivatives, ¹H NMR spectra would reveal characteristic signals for the aromatic protons on the benzofuran (B130515) ring system, as well as the protons of the ethyl group. chemicalbook.com For instance, the protons on the furan (B31954) ring typically appear in distinct regions of the spectrum, and their coupling patterns can help determine the substitution pattern. researchgate.net Similarly, ¹³C NMR spectroscopy provides insights into the number and chemical environment of carbon atoms, complementing the data from ¹H NMR. blogspot.com

Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of newly synthesized compounds. nih.gov Techniques like Electrospray Ionization (ESI-MS) are commonly used to generate ions from the benzofuran derivatives, which are then analyzed to determine their mass-to-charge ratio. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com

Infrared (IR) Spectroscopy is another valuable technique used to identify the functional groups present in the molecule. nih.gov For this compound derivatives, IR spectra would show characteristic absorption bands for the hydroxyl (-OH) group, the C-O-C ether linkage of the furan ring, and the aromatic C-H and C=C bonds.

Interactive Table: Spectroscopic Data for Benzofuran Derivatives

| Technique | Key Information Provided | Typical Observations for Benzofuran Derivatives |

| ¹H NMR | Chemical environment and connectivity of protons. | Aromatic proton signals, signals for substituents like the ethyl group. chemicalbook.comresearchgate.net |

| ¹³C NMR | Number and types of carbon atoms. | Signals for aromatic and aliphatic carbons, including the furan ring carbons. blogspot.com |

| Mass Spec (MS) | Molecular weight and elemental composition. | Molecular ion peak corresponding to the mass of the derivative. nih.govmdpi.com |

| IR Spectroscopy | Presence of functional groups. | Characteristic bands for -OH, C-O-C, and aromatic C-H bonds. nih.gov |

Chromatographic Methods for Purification and Analysis of Benzofuran Compounds (e.g., Column Chromatography, TLC)

The synthesis of this compound derivatives often results in a mixture of products, unreacted starting materials, and byproducts. Therefore, efficient purification and analysis methods are essential.

Column chromatography is a fundamental technique for the purification of benzofuran compounds on a preparative scale. nih.govsemanticscholar.org In this method, a solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. nih.gov By using an appropriate solvent system (eluent), the different components of the mixture can be separated based on their differential adsorption to the stationary phase. lookchem.com

Thin-Layer Chromatography (TLC) is a rapid and versatile analytical technique used to monitor the progress of a reaction and to identify the components in a mixture. nih.govnih.gov A small spot of the reaction mixture is applied to a thin layer of adsorbent on a plate, which is then developed in a solvent chamber. The separation is based on the same principles as column chromatography, and the components can be visualized under UV light or by using a staining agent. nih.govjst.go.jp

High-Performance Liquid Chromatography (HPLC) offers a higher resolution and more efficient separation compared to traditional column chromatography. sielc.com It is particularly useful for the analysis and purification of complex mixtures of benzofuran derivatives. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a commonly employed method. sielc.com

In vivo Studies and Animal Models for Efficacy and Safety Assessment of Benzofuran-based Compounds

Before any new compound can be considered for therapeutic use, its efficacy and safety must be rigorously evaluated in living organisms. In vivo studies using animal models are a critical step in this process.

For instance, the anticancer potential of benzofuran derivatives has been investigated in various animal models. mdpi.com In one study, a benzofuran derivative demonstrated growth suppression of liver cancer xenograft tumors in nude mice. nih.gov Another study evaluated the anti-inflammatory activity of novel benzofuran derivatives using a rat paw edema model. easpublisher.com

The safety profile of benzofuran compounds is also a key area of investigation. Acute toxicity studies in rats are often conducted to determine the lethal dose (LD50) and to observe any adverse effects. impactfactor.org For example, a study on a benzofuran-enaminone derivative for Alzheimer's disease pathology in rats first established a safe dose through an acute toxicity test before proceeding with chronic studies. nih.gov Histopathological examination of major organs is often performed to identify any compound-related tissue damage. nih.gov

Emerging Synthetic Methodologies and Their Application to this compound Synthesis

The development of novel and efficient synthetic methods is crucial for accessing a diverse range of this compound derivatives for biological screening. acs.org Traditional methods for benzofuran synthesis often require harsh reaction conditions and may have limited scope. pharmatutor.org

Recent years have seen a surge in the development of transition-metal-catalyzed reactions for benzofuran synthesis. nih.gov Catalysts based on palladium, copper, gold, rhodium, and nickel have been successfully employed to construct the benzofuran ring system under milder conditions and with higher efficiency. acs.orgorganic-chemistry.org For example, palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization is a powerful strategy for synthesizing benzofuran derivatives. acs.org

Interactive Table: Modern Synthetic Approaches to Benzofurans

| Catalytic System | Description | Advantages |

| Palladium-Copper | Used in Sonogashira coupling and subsequent cyclization. acs.org | High efficiency and good functional group tolerance. |

| Gold/Silver | Promotes the reaction of alkynyl esters and quinols. acs.org | Mild reaction conditions. |

| Rhodium | Mediates arylation and cyclization of propargyl alcohols. acs.org | Chemodivergent synthesis is possible. |

| Nickel | Catalyzes intramolecular nucleophilic addition. organic-chemistry.org | Provides access to derivatives with noteworthy yields. |

| Metal-Free | Utilizes organocatalysts or hypervalent iodine reagents. organic-chemistry.org | Environmentally friendly and avoids metal contamination. |

Exploration of New Biological Targets and Pathways for Benzofuran-5-ol (B79771) Derivatives

The diverse pharmacological activities of benzofuran derivatives suggest that they can interact with a multitude of biological targets and pathways. pharmatutor.orgresearchgate.net The identification of these targets is crucial for understanding their mechanism of action and for the rational design of more potent and selective drugs. numberanalytics.com

For example, some benzofuran derivatives have been identified as inhibitors of key enzymes involved in disease progression, such as Aurora B kinase in cancer. nih.gov Others have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. researchgate.net

Modern drug discovery approaches, such as high-throughput screening and molecular docking studies, are being used to identify new biological targets for benzofuran-5-ol derivatives. mdpi.com Molecular docking, for instance, can predict the binding affinity and orientation of a compound within the active site of a target protein, providing valuable insights for lead optimization. mdpi.com The exploration of new biological targets and pathways will undoubtedly open up new avenues for the therapeutic application of this compound and its analogs. nih.gov

Conclusion and Future Outlook for 3 Ethyl 1 Benzofuran 5 Ol in Academic Research

Summary of Current Research Landscape and Key Findings

Direct research exclusively focused on 3-Ethyl-1-benzofuran-5-OL is notably sparse in the current scientific literature. The majority of existing studies investigate the broader class of benzofuran-5-ol (B79771) derivatives, providing a foundational but indirect understanding of the potential properties of the 3-ethyl substituted variant. These studies have established the benzofuran-5-ol core as a versatile platform for developing new therapeutic agents.

Key findings from research on analogous compounds suggest that the benzofuran-5-ol scaffold is a promising lead structure for agents with diverse pharmacological activities. researchgate.net Investigations have demonstrated significant antifungal activity in many benzofuran-5-ol derivatives against various species, including Candida, Aspergillus, and Cryptococcus neoformans. researchgate.net Furthermore, certain derivatives have shown potent anticancer and antiproliferative effects against human cancer cell lines, anti-inflammatory properties, and antioxidant capabilities. rsc.orgmdpi.comnih.gov The biological activity is often linked to the nature and position of substituents on the benzofuran (B130515) ring system. For instance, 3-acyl-5-hydroxybenzofuran derivatives have demonstrated antiproliferative activity, while other substitutions influence antifungal potency. researchgate.net

The table below summarizes the observed biological activities in compounds structurally related to this compound, highlighting the therapeutic areas where this compound might also show potential.

| Derivative Class | Biological Activity Investigated | Key Findings |

| General Benzofuran-5-ol Derivatives | Antifungal | Showed good to potent activity against Candida, Aspergillus, and Cryptococcus neoformans. researchgate.net |

| 3-Acyl-5-hydroxybenzofurans | Anticancer | Exhibited anti-proliferative activity against human breast cancer cell lines. |

| 2,3-dihydro-1-benzofuran-5-ols | Neuroprotection | Synthesized and evaluated as mimics of alpha-tocopherol (B171835) (Vitamin E). |

| Halogenated Benzofurans | Anticancer | The presence of a halogen often increases cytotoxic activity against cancer cells. mdpi.com |

| Benzofuran-pyrazole hybrids | Anticancer | Showed significant cell growth inhibitory effects on various cancer cell lines. nih.gov |

Identification of Knowledge Gaps and Future Research Priorities for this compound

The primary knowledge gap is the near-complete absence of dedicated research on this compound itself. While the broader family of benzofuran-5-ols is well-studied, the specific contribution of the 3-ethyl substituent to the chemical and biological properties of the molecule remains uncharacterized. This lack of specific data points to clear priorities for future academic investigation.

Identified Knowledge Gaps:

Dedicated Synthesis: There is no optimized, high-yield synthetic protocol reported specifically for this compound. General methods for benzofuran synthesis exist, but their applicability and efficiency for this particular derivative are unknown.

Biological Screening: The compound has not been systematically screened for its biological activities. Its potential as an antifungal, anticancer, antioxidant, or anti-inflammatory agent is purely speculative, based on data from analogues. researchgate.netrsc.org

Structure-Activity Relationship (SAR): The effect of the 3-ethyl group on biological efficacy and target selectivity is unknown. SAR studies on benzofurans have often focused on other positions or different functional groups, such as halogens or acyl groups. nih.govmdpi.com

Mechanism of Action: Without biological activity data, no research into the potential molecular targets or mechanisms of action for this compound has been conducted.

Future Research Priorities:

Development of a Synthetic Route: The first priority is to establish an efficient and scalable synthesis of this compound to enable further chemical and biological studies.

Comprehensive Biological Evaluation: The synthesized compound should undergo extensive in vitro screening against a panel of cancer cell lines and pathogenic fungal strains to determine its cytotoxic and antifungal potential. researchgate.netmdpi.com

Mechanistic Studies: If significant biological activity is identified, subsequent research should focus on determining its mechanism of action, including identifying its molecular targets, such as specific enzymes or receptors. nih.gov

Broader Implications of Benzofuran-5-ol Research for Drug Development and Chemical Biology

Research into benzofuran-5-ol and its derivatives, including the yet-to-be-explored this compound, has significant implications for medicinal chemistry and drug discovery. The benzofuran nucleus is a core structural unit in many bioactive compounds, making it a valuable scaffold for designing novel therapeutic agents. rsc.orgnih.govrsc.org

The collective body of research underscores the versatility of the benzofuran-5-ol template. Studies have shown that modifications to this core can yield compounds with a wide array of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties. rsc.orgnih.govmdpi.com This chemical tractability allows for the creation of large libraries of related compounds for high-throughput screening, accelerating the discovery of new drug leads.

Furthermore, the development of advanced and green synthetic methodologies for constructing the benzofuran ring system facilitates more efficient and environmentally benign production of these valuable molecules. As researchers continue to explore compounds like this compound, they contribute to a deeper understanding of the structure-activity relationships that govern the biological effects of this class of compounds. This knowledge is crucial for the rational design of next-generation drugs with improved potency, selectivity, and novel mechanisms of action, ultimately expanding the toolkit available for treating a range of human diseases. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Ethyl-1-benzofuran-5-OL, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzofuran derivatives typically involves electrophilic substitution or cyclization reactions. For ethyl-substituted analogs, Friedel-Crafts alkylation or catalytic hydrogenation may be employed. Reaction optimization includes controlling temperature (e.g., 60–80°C for cyclization), selecting polar aprotic solvents (e.g., DMF or ethanol), and using catalysts like sulfuric acid or Lewis acids (e.g., AlCl₃). Purity is ensured via recrystallization or column chromatography .

Q. How can the structural identity and purity of this compound be confirmed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and functional groups. For example, the hydroxyl proton at C5 appears as a singlet in ¹H NMR (~δ 9–10 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX or WinGX) resolves crystal packing and anisotropic displacement parameters .

Q. What analytical techniques are suitable for characterizing benzofuran derivatives?

- Methodological Answer :

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between crystallographic and spectroscopic data for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and vibrational frequencies. Discrepancies in bond lengths (X-ray vs. NMR) may arise from crystal packing effects. Software like ORTEP-III visualizes anisotropic displacement ellipsoids, while SHELXL refines thermal parameters to align experimental and theoretical data .

Q. What strategies are effective for studying biomolecular interactions of this compound?

- Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity (Kd) with proteins. For enzyme inhibition assays, kinetic parameters (Km, Vmax) are measured under varying substrate concentrations. Molecular docking (AutoDock Vina) predicts binding modes, validated by mutagenesis studies targeting active-site residues .

Q. How can researchers address low yields in multi-step syntheses of benzofuran derivatives?

- Methodological Answer : Low yields often stem from steric hindrance or intermediate instability. Strategies include:

- Protecting groups : Temporarily block reactive hydroxyls (e.g., silylation).

- Flow chemistry : Enhances heat/mass transfer for exothermic steps.

- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress .

Q. What experimental designs are robust for analyzing structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer : A factorial design (e.g., 2³ DOE) evaluates substituent effects (ethyl vs. methyl, hydroxyl vs. methoxy). Biological assays (e.g., IC₅₀ in cancer cell lines) are paired with Hammett plots to correlate electronic properties (σ values) with activity. QSAR models (CoMFA/CoMSIA) map 3D electrostatic interactions .

Data Contradiction Analysis

Q. How should conflicting crystallographic and spectroscopic data for this compound be interpreted?

- Methodological Answer : Crystallographic data may show elongated C-O bonds due to hydrogen bonding, whereas NMR data reflect solution-state conformations. Validate via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.